molecular formula C9H9BrF3NO3S B1593444 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-74-7

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1593444
CAS No.: 957062-74-7
M. Wt: 348.14 g/mol
InChI Key: MTKFSLMOTTXCNW-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C9H9BrF3NO3S and its molecular weight is 348.14 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure, featuring a trifluoromethoxy group and a sulfonamide moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure

The compound can be represented as follows:

C10H10BrF3N2O3S\text{C}_10\text{H}_{10}\text{BrF}_3\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A bromine atom, which may enhance lipophilicity and biological activity.
  • A trifluoromethoxy group, known for its ability to modulate pharmacokinetic properties.
  • A sulfonamide moiety, often associated with antibacterial and antitumor activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been tested against Mycobacterium tuberculosis, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values.

CompoundMIC (µg/mL)Selectivity Index
This compoundTBDTBD

Note: TBD indicates that further research is needed to establish these values specifically for the compound .

Anticancer Activity

Preliminary studies suggest that compounds with similar functionalities can inhibit cancer cell proliferation. For example, the incorporation of trifluoromethoxy groups has been linked to enhanced activity against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549).

Case Studies

  • Inhibition of Tumor Growth : In vitro assays have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting microtubule assembly. The mechanism involves disrupting the cell cycle at the G2/M phase.
  • Cell Line Testing : A study on a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating potent anticancer activity.

Enzyme Inhibition

The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes. This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.

Mechanistic Insights

The binding affinity of this compound towards target enzymes remains to be fully characterized. However, similar compounds have shown competitive inhibition patterns with established enzyme targets.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary assessments suggest that the trifluoromethoxy group may enhance metabolic stability and bioavailability.

ParameterValue
Half-lifeTBD
BioavailabilityTBD
Metabolic StabilityTBD

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties:
The sulfonamide moiety in 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is known for its antibacterial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, making them effective against a range of bacterial infections. This compound's structure suggests it may exhibit similar antibacterial properties, making it a candidate for drug development against resistant bacterial strains .

Potential in Cancer Treatment:
Compounds containing trifluoromethyl groups often show enhanced metabolic stability and bioactivity. Research indicates that derivatives of sulfonamides can have anticancer properties. Therefore, this compound may be investigated for its efficacy in cancer therapy, potentially targeting specific cancer cell pathways .

Treatment of Hyperuricemia and Gout:
Recent studies have pointed towards the effectiveness of sulfonamide derivatives in treating hyperuricemia and gout. These conditions are characterized by elevated uric acid levels, leading to painful joint inflammation. The compound may be developed into a therapeutic agent that reduces serum uric acid concentrations, thus alleviating symptoms associated with gout .

Chemical Research Applications

Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. This versatility is crucial for creating new pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies:
The compound's structure allows researchers to perform structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By varying the bromine or trifluoromethoxy groups, researchers can explore the pharmacological profiles of related compounds, leading to the discovery of more effective drugs .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Applications
4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamidetert-butyl group instead of ethylDifferent biological activity profile
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamideMethyl group substitutionPotentially altered pharmacokinetics
2-Chloro-N-ethyl-5-(trifluoromethyl)benzenesulfonamideChlorine instead of bromineDifferent reactivity patterns due to halogen type

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds, providing insights into the design of new derivatives with targeted functions.

Properties

IUPAC Name

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKFSLMOTTXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650465
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-74-7
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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